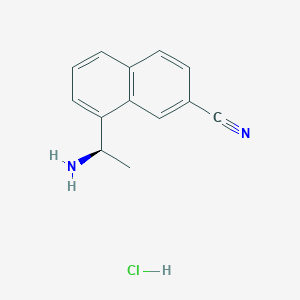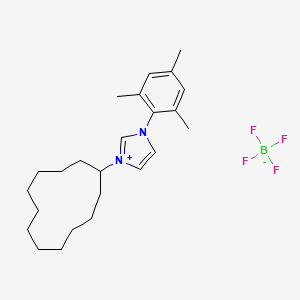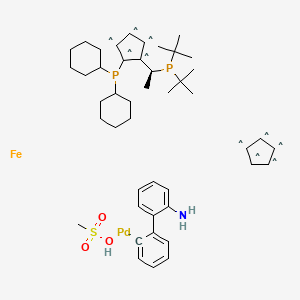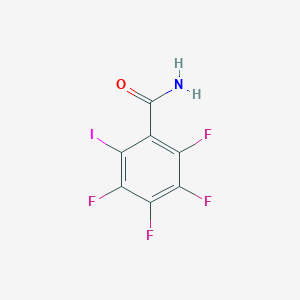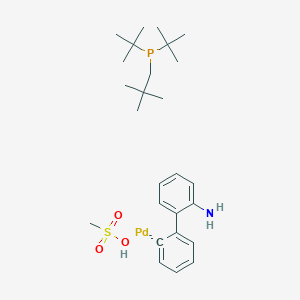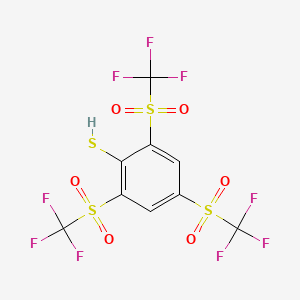
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate (TFPI) is a compound that has been extensively studied in recent years due to its unique properties and potential applications in scientific research. TFPI is a small molecule that has a unique combination of chemical and physical properties, making it an attractive candidate for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of organic compounds, as a fluorescent dye for cell imaging, and as a stabilizer for proteins and DNA. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been used to study the mechanism of action of enzymes and proteins, to study the structure and function of proteins, and to study the structure and function of DNA.
Wirkmechanismus
The mechanism of action of Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% is not fully understood, but it is believed to involve a number of different processes. It is believed that Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% binds to proteins and DNA, altering their structure and function. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been shown to interact with other molecules, such as enzymes, and to affect their activity.
Biochemical and Physiological Effects
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been studied for its biochemical and physiological effects. Studies have shown that Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has the ability to modulate the activity of enzymes, proteins, and DNA. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize and purify, and it is relatively stable in aqueous solutions. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% is relatively non-toxic, making it safe to use in laboratory experiments. However, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% is also limited in its use in laboratory experiments due to its relatively low solubility in organic solvents.
Zukünftige Richtungen
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has a number of potential future applications in scientific research. It could be used as a fluorescent dye for cell imaging, as a catalyst in organic synthesis, as a reagent in the synthesis of organic compounds, and as a stabilizer for proteins and DNA. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% could be used to study the structure and function of proteins, to study the mechanism of action of enzymes and proteins, and to study the structure and function of DNA. Finally, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% could be used to develop new drugs and therapies for a variety of diseases and medical conditions.
Synthesemethoden
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% can be synthesized in a variety of ways. The most common method involves the reaction of 2,6-difluorobenzaldehyde with trifluoromethyl iodide in the presence of sodium hydroxide to form Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97%. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is then purified by recrystallization. Other methods of synthesis have also been developed, such as the reaction of trifluoromethyl iodide with a variety of aldehydes in the presence of sodium hydroxide.
Eigenschaften
IUPAC Name |
sodium;3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF6I2NO.Na/c8-6(9,10)4-1(14)3(17)2(15)5(16-4)7(11,12)13;/h(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVALXGVXWCLJR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1I)C(F)(F)F)C(F)(F)F)I)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F6I2NNaO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

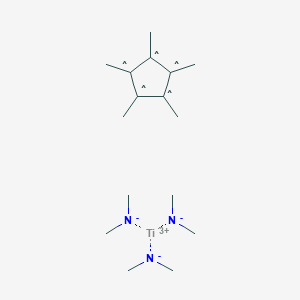
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)

